1-(Aminomethyl)-2-methylcyclohexan-1-amine
CAS No.: 1154875-82-7
Cat. No.: VC2541968
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154875-82-7 |
---|---|
Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | 1-(aminomethyl)-2-methylcyclohexan-1-amine |
Standard InChI | InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3 |
Standard InChI Key | CFCWMFSNNMJUNE-UHFFFAOYSA-N |
SMILES | CC1CCCCC1(CN)N |
Canonical SMILES | CC1CCCCC1(CN)N |
Introduction
Chemical Identity and Structural Characteristics
1-(Aminomethyl)-2-methylcyclohexan-1-amine features a cyclohexane ring with two amino groups and a methyl substituent. The first amino group is directly attached to position 1 of the cyclohexane ring, while the second amino group is connected to the same carbon via a methylene (CH2) bridge. The methyl group occupies position 2 of the cyclohexane ring, creating an asymmetric structure with potential stereoisomers.
Basic Identification Parameters
Parameter | Value |
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Chemical Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
CAS Registry Number | 1154875-82-7 |
MDL Number | MFCD12190243 |
PubChem CID | 43519513 |
Physical State | Liquid |
Appearance | Colorless to pale yellow liquid |
Structural Representation
The molecular structure is characterized by the following identifiers:
Structural Identifier | Value |
---|---|
IUPAC Name | 1-(aminomethyl)-2-methylcyclohexan-1-amine |
Standard InChI | InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3 |
InChI Key | CFCWMFSNNMJUNE-UHFFFAOYSA-N |
SMILES Notation | CC1CCCCC1(CN)N |
The structure contains a quaternary carbon at position 1, which connects to the cyclohexane ring, a methylene-amino group (CH2NH2), and a primary amino group (NH2). The methyl substituent at position 2 introduces chirality to the molecule, potentially resulting in multiple stereoisomers with distinct chemical and biological properties.
Physical and Chemical Properties
1-(Aminomethyl)-2-methylcyclohexan-1-amine exhibits properties typical of aliphatic diamines, including basic functionality, hydrogen bonding capabilities, and moderate reactivity toward electrophiles.
Physical Properties
Property | Value |
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Physical State | Liquid at room temperature |
Color | Colorless to pale yellow |
Odor | Characteristic amine odor (typically strong, ammonia-like) |
Density | Approximately 0.85-0.90 g/mL (estimated based on similar compounds) |
Boiling Point | 150-160°C (estimated based on similar cyclohexylamine derivatives) |
Solubility | Soluble in organic solvents (alcohols, ethers, chloroform); partially soluble in water |
Storage Temperature | Room temperature |
Chemical Reactivity
As a diamine, this compound demonstrates characteristic reactivity patterns:
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Basic behavior due to the presence of two amino groups capable of accepting protons
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Nucleophilic properties enabling reactions with electrophiles including carbonyl compounds, alkyl halides, and acid chlorides
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Hydrogen bonding capacity through the amino hydrogens
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Potential for oxidation under appropriate conditions
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Ability to form complexes with transition metals through nitrogen coordination
The presence of two differently positioned amino groups (one directly attached to the cyclohexane and one connected via a methylene bridge) creates differential reactivity, with the primary aminomethyl group typically showing higher nucleophilicity compared to the more sterically hindered amino group at position 1.
Classification Category | Designation |
---|---|
Signal Word | Danger |
Pictograms | Corrosion, Exclamation mark |
Hazard Statements
Code | Description |
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H227 | Combustible liquid |
H302 | Harmful if swallowed |
H314 | Causes severe skin burns and eye damage |
H335 | May cause respiratory irritation |
Precautionary Measures
Type | Recommended Precautions |
---|---|
Prevention | Keep away from heat, sparks, open flames, and hot surfaces (P210) |
Do not breathe dust, fume, gas, mist, vapors, or spray (P260) | |
Wear protective gloves, clothing, eye protection, and face protection (P280) | |
Response | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) |
IF ON SKIN: Remove immediately all contaminated clothing. Rinse skin with water (P303+P361+P353) | |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) | |
Immediately call a POISON CENTER or doctor (P310) | |
Storage | Store in a well-ventilated place. Keep container tightly closed (P403+P233) |
Store locked up (P405) | |
Disposal | Dispose of contents/container according to local/regional/national/international regulations (P501) |
Personal Protective Equipment
When handling this compound, the following personal protective equipment is recommended:
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Chemical-resistant gloves (butyl rubber, neoprene, or nitrile)
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Safety goggles or face shield
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Lab coat or chemical-resistant protective clothing
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Work in a well-ventilated area or fume hood
Analytical Characterization
Various analytical techniques can be employed to characterize 1-(aminomethyl)-2-methylcyclohexan-1-amine and confirm its identity and purity.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinct signals for the methyl group (singlet at approximately δ 0.8-1.0 ppm), cyclohexane ring protons (multiplets at δ 1.2-2.0 ppm), and amino group protons (broad signals at δ 1.5-3.0 ppm)
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¹³C NMR would exhibit characteristic signals for the quaternary carbon at position 1 (δ 50-55 ppm), methyl carbon (δ 15-20 ppm), and aminomethyl carbon (δ 45-50 ppm)
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Infrared Spectroscopy (IR):
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Primary amine N-H stretching bands at approximately 3300-3500 cm⁻¹
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C-N stretching vibrations at 1020-1220 cm⁻¹
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N-H bending at 1580-1650 cm⁻¹
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C-H stretching bands for cyclohexane ring and methyl group at 2850-2950 cm⁻¹
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 142 (corresponding to molecular weight)
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Characteristic fragmentation patterns including loss of NH₂ (m/z 126), CH₂NH₂ (m/z 112), and cleavage of the cyclohexane ring
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Chromatographic Analysis
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Gas Chromatography (GC):
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Retention time comparison with standards
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Coupled with mass spectrometry (GC-MS) for identity confirmation
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High-Performance Liquid Chromatography (HPLC):
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Typically using reversed-phase columns
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UV detection at 210-220 nm (weak chromophore)
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Alternative detection methods including refractive index or evaporative light scattering
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-
Thin Layer Chromatography (TLC):
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Visualization with ninhydrin (purple spots indicating amino groups)
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Typical mobile phases include mixtures of dichloromethane/methanol/ammonia
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Structure-Property Relationships
The structural features of 1-(aminomethyl)-2-methylcyclohexan-1-amine influence its physicochemical properties in significant ways:
Conformational Analysis
The cyclohexane ring typically adopts a chair conformation, with the methyl group at position 2 preferentially occupying an equatorial position to minimize steric interactions. The quaternary center at position 1 creates a fixed stereochemical environment for the attached amino groups, influencing their spatial orientation and accessibility for reactions.
Basicity and Nucleophilicity
The two amino groups possess different electronic and steric environments:
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The aminomethyl group (CH₂NH₂) generally exhibits higher nucleophilicity and basicity due to reduced steric hindrance
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The direct amino group at position 1 experiences greater steric constraints from the cyclohexane ring and adjacent substituents
These differences can be exploited for selective reactions at either nitrogen, enabling controlled synthetic transformations.
Stereochemical Considerations
The presence of the methyl group at position 2 introduces a stereogenic center, resulting in potential diastereomers if the quaternary carbon at position 1 is considered a pseudoasymmetric center. This stereochemical complexity may influence:
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Crystal packing and physical properties of solid derivatives
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Differential reactivity in stereoselective reactions
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Binding affinity to biological targets if used in pharmaceutical applications
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Catalytic activity in asymmetric transformations
Current Research Status and Future Perspectives
Future Perspectives
As research in diamine chemistry continues to evolve, 1-(aminomethyl)-2-methylcyclohexan-1-amine may find increasing applications in:
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Green chemistry initiatives, particularly as a catalyst component for environmentally friendly transformations
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Drug discovery programs targeting novel scaffolds for medicinal chemistry
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Advanced materials development, especially in cases where precise control of crosslinking is required
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Asymmetric synthesis methodologies leveraging its inherent chirality
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